molecular formula C8H11NO2 B1661147 2-Pentenoic acid, 2-cyano-4,4-dimethyl- CAS No. 88319-37-3

2-Pentenoic acid, 2-cyano-4,4-dimethyl-

Cat. No.: B1661147
CAS No.: 88319-37-3
M. Wt: 153.18
InChI Key: NJCRQFJRXAZYEJ-XQRVVYSFSA-N
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Description

2-Pentenoic acid, 2-cyano-4,4-dimethyl- is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is characterized by a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pentene backbone with two methyl groups at the fourth carbon. This compound is known for its applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentenoic acid, 2-cyano-4,4-dimethyl- can be synthesized through the reaction of cyanoacetic acid with isobutyraldehyde in the presence of pyrrolidine as a catalyst . The reaction is typically carried out in dry pyridine at room temperature for several hours. The product is then extracted using ethyl acetate and purified through washing and drying processes.

Another method involves the reaction of cyanoacetic acid with pivalaldehyde in methanol, using sodium hydroxide as a base . The reaction mixture is stirred at 40°C for 16 hours, followed by concentration and precipitation to obtain the desired product.

Industrial Production Methods

Industrial production methods for 2-Pentenoic acid, 2-cyano-4,4-dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Pentenoic acid, 2-cyano-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentenoic acid, 2-cyano-4,4-dimethyl- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3,3-dimethylbut-2-enoic acid: Similar structure but with different positioning of methyl groups.

    2-Cyano-4,4-dimethylpentanoic acid: Lacks the double bond present in 2-Pentenoic acid, 2-cyano-4,4-dimethyl-.

Uniqueness

2-Pentenoic acid, 2-cyano-4,4-dimethyl- is unique due to its specific structural features, such as the presence of both a cyano group and a carboxylic acid group on a pentene backbone. This combination of functional groups makes it a versatile intermediate in organic synthesis and research .

Properties

IUPAC Name

(E)-2-cyano-4,4-dimethylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRQFJRXAZYEJ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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